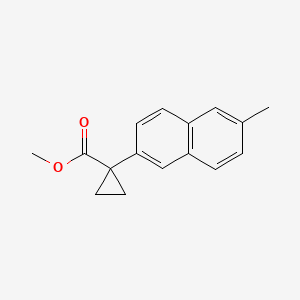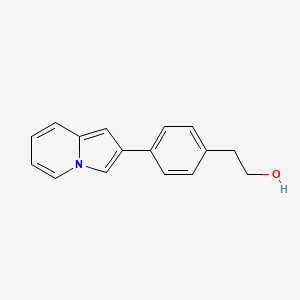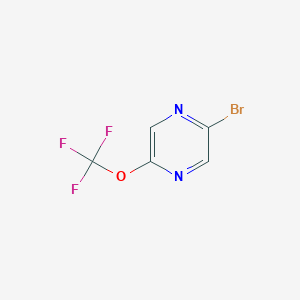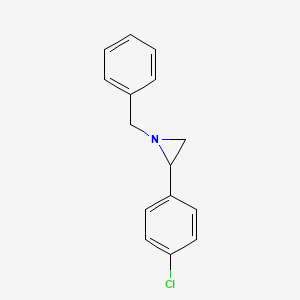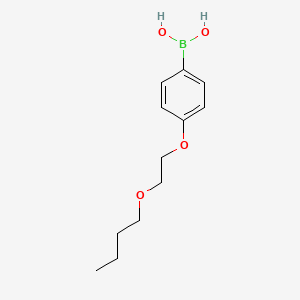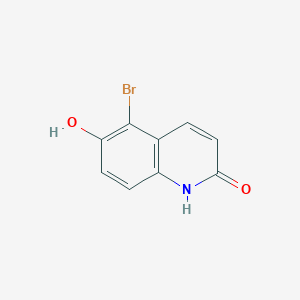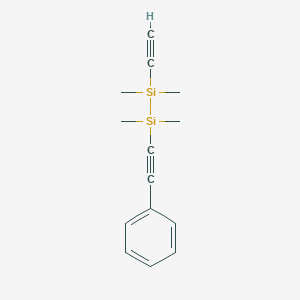
1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane is a chemical compound that belongs to the class of organosilicon compounds It features a unique structure with two silicon atoms bonded to ethynyl and phenylethynyl groups, along with four methyl groups
Métodos De Preparación
The synthesis of 1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane can be achieved through several methods. One common approach involves the use of cross-coupling reactions, such as the Suzuki or Sonogashira coupling reactions. These reactions typically require palladium catalysts and suitable ligands to facilitate the formation of the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran or toluene, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silanes.
Substitution: The ethynyl and phenylethynyl groups can undergo substitution reactions with halogens or other electrophiles, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane has several scientific research applications:
Materials Science: This compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organosilicon compounds, which are valuable in various chemical reactions.
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane involves its interaction with various molecular targets and pathways. The ethynyl and phenylethynyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and stability. The silicon atoms provide unique electronic properties, making the compound suitable for various applications in materials science and organic synthesis.
Comparación Con Compuestos Similares
1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane can be compared with other similar compounds, such as:
1,4-Bis(phenylethynyl)benzene: This compound features two phenylethynyl groups attached to a benzene ring, offering different electronic and structural properties.
9-(4-Phenylethynyl)anthracene: This compound has a phenylethynyl group attached to an anthracene core, providing unique photophysical properties.
1,1,2,2-Tetramethyl-2-(phenylethynyl)disilane: Similar to the target compound but lacks the ethynyl group, resulting in different reactivity and applications.
Propiedades
Número CAS |
915717-04-3 |
|---|---|
Fórmula molecular |
C14H18Si2 |
Peso molecular |
242.46 g/mol |
Nombre IUPAC |
[dimethyl(2-phenylethynyl)silyl]-ethynyl-dimethylsilane |
InChI |
InChI=1S/C14H18Si2/c1-6-15(2,3)16(4,5)13-12-14-10-8-7-9-11-14/h1,7-11H,2-5H3 |
Clave InChI |
DTSOSPJNIHYLNZ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C#C)[Si](C)(C)C#CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



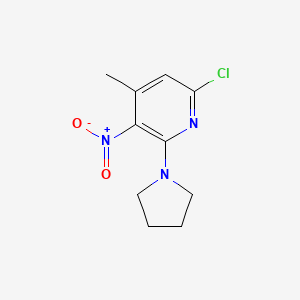
![Methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B11870614.png)
